molecular formula C25H29N5O2S B2843219 5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-50-5

5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2843219
CAS RN: 898367-50-5
M. Wt: 463.6
InChI Key: HZWWMMFBZHCPGQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzylpiperazine, a methoxyphenyl group, a thiazole ring, and a triazole ring. These groups are common in many pharmaceutical compounds and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The compound contains several reactive sites that could undergo various chemical reactions. For example, the nitrogen atoms in the piperazine, thiazole, and triazole rings could act as nucleophiles in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, and stability would likely be determined experimentally. The presence of the polar groups (like the methoxy group and the nitrogen atoms in the rings) could enhance the solubility of the compound in polar solvents .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research on 1,2,4-triazole derivatives, which share a structural resemblance to the compound of interest, demonstrates significant antimicrobial properties. For example, a study by Bektaş et al. (2007) on the synthesis of novel 1,2,4-triazole derivatives revealed compounds with good to moderate antimicrobial activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Serotonin Receptor Affinity

A study focused on the design of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines investigated the role of linkers connecting the triazine moiety to an aromatic substituent, affecting the affinity for the human serotonin 5-HT6 receptor. This research indicates that structural modifications can significantly influence biological activity, potentially leading to new therapeutic agents (Łażewska et al., 2019).

Alpha(1)-Adrenoceptor Antagonists

Another study explored the pharmacophore-based design, synthesis, and evaluation of imidazo-, benzimidazo-, and indoloarylpiperazine derivatives. These compounds were designed to match a three-dimensional pharmacophore model for alpha(1)-adrenoceptor antagonists, indicating their potential in designing receptor-specific drugs (Betti et al., 2002).

Positive Inotropic Agents

Research into [1,2,4]triazolo[3,4‐a]phthalazine and tetrazolo[5,1‐a]phthalazine derivatives bearing substituted benzylpiperazine moieties showed significant in vitro positive inotropic activity. This suggests their potential as novel therapeutics for heart conditions, demonstrating the broader implications of research on structurally complex molecules (Wu et al., 2013).

Future Directions

Future research could focus on synthesizing the compound and studying its biological activity. Given the presence of the functional groups, it could be interesting to explore its potential as a pharmaceutical compound .

properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(4-methoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2S/c1-3-21-26-25-30(27-21)24(31)23(33-25)22(19-9-11-20(32-2)12-10-19)29-15-13-28(14-16-29)17-18-7-5-4-6-8-18/h4-12,22,31H,3,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWWMMFBZHCPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

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